molecular formula C10H6Cl2N2O B13328441 5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13328441
M. Wt: 241.07 g/mol
InChI Key: VIMJWCQIQVZTLL-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a pyrazole ring substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 5-chloro-2-formylbenzoic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of pyrazole derivatives followed by formylation. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the additional chlorine atom on the pyrazole ring.

    5-Chloro-1-vinyl-1H-pyrazole: Contains a vinyl group instead of the aldehyde group.

    3-Alkenyl-5-chloro-1H-pyrazoles: Differ in the substitution pattern on the pyrazole ring.

Uniqueness

5-Chloro-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to its dual chlorine substitution, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

5-chloro-2-(4-chloropyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6Cl2N2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H

InChI Key

VIMJWCQIQVZTLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)N2C=C(C=N2)Cl

Origin of Product

United States

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